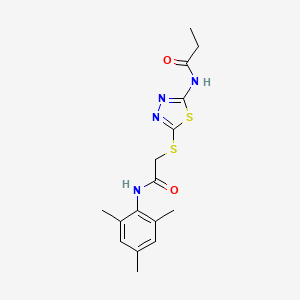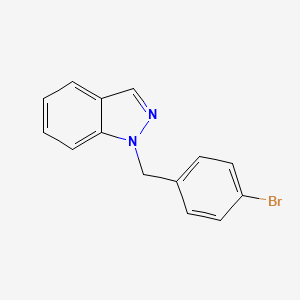![molecular formula C24H38N2O2 B11388186 1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B11388186.png)
1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE is a complex organic compound that features a combination of azepane, piperidine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the azepane derivative reacts with a piperidine precursor.
Introduction of the phenoxy group: This is typically done through etherification reactions, where the phenol derivative reacts with an appropriate alkylating agent.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on biological systems, such as its interaction with neurotransmitter receptors.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biology: It can be used as a tool compound to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(METHYL)PHENOXY]ETHAN-1-ONE
- 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(ETHYL)PHENOXY]ETHAN-1-ONE
- 1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(BUTYL)PHENOXY]ETHAN-1-ONE
Uniqueness
1-{2-[2-(AZEPAN-1-YL)ETHYL]PIPERIDIN-1-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H38N2O2 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
1-[2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C24H38N2O2/c1-20(2)21-10-12-23(13-11-21)28-19-24(27)26-17-8-5-9-22(26)14-18-25-15-6-3-4-7-16-25/h10-13,20,22H,3-9,14-19H2,1-2H3 |
InChI Key |
WTSHHERWGCTIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-2-(4-fluorophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B11388104.png)

![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388113.png)
![4-(2-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388123.png)


![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11388164.png)
![N-{5-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11388172.png)
![3-{[(4-Chlorophenyl)acetyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B11388181.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B11388184.png)
![7-benzyl-3-(3-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11388191.png)
![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B11388193.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388201.png)

